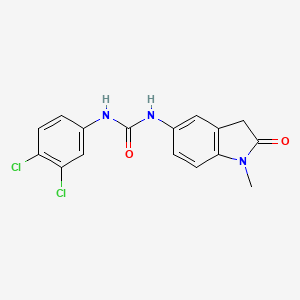

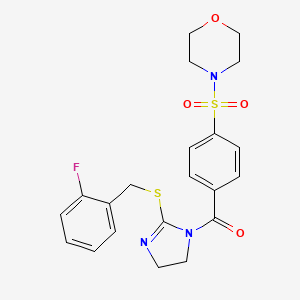

![molecular formula C14H10FN3OS B2995095 4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol CAS No. 1448324-33-1](/img/structure/B2995095.png)

4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” is a complex organic compound. It contains a fluoropyridine moiety, which is known for its interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and reactivity . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Chemical Reactions Analysis

The chemical reactions involving “4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” would depend on the specific conditions and reagents used. Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” would depend on its specific structure. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .Scientific Research Applications

Diabetes Management

Compounds similar to the one you’ve mentioned have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related conditions .

Radiotracer Development

Fluorinated compounds have been evaluated for use as radiotracers in PET imaging studies. Although the specific binding potential may vary, they can serve as lead compounds for developing new tracers with improved properties .

Fluorination Studies

The process of fluorinating pyridines, which is a component of your compound, has been explored for creating various fluorinated derivatives with potential applications in chemical synthesis .

Nonlinear Optical Materials

Schiff base materials containing fluorinated pyridine units have been investigated for their structural and nonlinear optical properties, which could be useful in optical devices .

Antiproliferative Agents

Some fluorinated pyridine derivatives have shown antiproliferative activity against certain cancer cell lines, suggesting potential use in cancer treatment .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various proteins and enzymes in the body .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly through the formation of bonds or intermolecular interactions, leading to changes in the target’s function or activity .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain biological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, determining how much of the compound reaches its target sites in the body .

Result of Action

The compound’s interaction with its targets can lead to various cellular responses, potentially influencing cell function, signaling pathways, or metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .

Future Directions

The future directions for research on “4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol” could include further exploration of its synthesis, properties, and potential biological activities. Fluoropyridines are of interest due to their potential as imaging agents for various biological applications .

properties

IUPAC Name |

4-fluoro-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3OS/c15-10-1-2-13(19)11(7-10)17-14-18-12(8-20-14)9-3-5-16-6-4-9/h1-8,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWZRYBJQMKPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC2=NC(=CS2)C3=CC=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2995013.png)

![2-[(Trifluoromethyl)sulfanyl]phenol](/img/structure/B2995025.png)

![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)